molecular formula C6H12O5S B3056020 Propanoic acid, 2-[(methylsulfonyl)oxy]-, ethyl ester, (R)- CAS No. 68331-44-2

Propanoic acid, 2-[(methylsulfonyl)oxy]-, ethyl ester, (R)-

Cat. No. B3056020
CAS RN: 68331-44-2
M. Wt: 196.22 g/mol
InChI Key: LONGCUIECIAYIP-RXMQYKEDSA-N
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Description

“Propanoic acid, 2-[(methylsulfonyl)oxy]-, ethyl ester, ®-” is a chemical compound with the molecular formula C6H12O5S . It is also known by other names such as Ethyl 2-[(methylsulfonyl

Scientific Research Applications

Selective Hydrolysis of Methanesulfonate Esters

Chan, Cox, and Sinclair (2008) explored the hydrolysis of methanesulfonate esters, including compounds similar to Propanoic acid, 2-[(methylsulfonyl)oxy]-, ethyl ester, (R)-. Their research focused on the pH-dependent selective removal of these esters in water, highlighting a method for the complete removal of genotoxic alkyl esters of methane sulfonic acid in pharmaceutical synthesis processes (Chan, Cox, & Sinclair, 2008).

Synthesis of Polynucleotide Analogs

Overberger and Chang (1989) developed a new family of polynucleotide analogs by grafting nucleic acid base derivatives onto polytrimethylenimine. This included the synthesis of several new optically pure α-nucleic acid base substituted propanoic acids as pendant groups, using ethyl adeninylpropanoate and ethyl 2-[(methylsulfonyl)oxy] propanoate (Overberger & Chang, 1989).

Synthesis of Sulfanylpropanoic Acids

Hof and Kellogg (1995) synthesized methanesulfonates of optically pure ethyl lactates, which could be substituted by caesium thiolates to yield ethyl 2-(acetylsulfanyl)propanoates. These compounds were used to generate optically pure (R)- or (S)-2-sulfanylpropanoic acids, also known as thiolactic acid, a useful building block in chemical synthesis (Hof & Kellogg, 1995).

High-Temperature Ignition of Methyl and Ethyl Esters

Akih-Kumgeh and Bergthorson (2011) conducted a study on the ignition of methyl and ethyl esters, including ethyl propanoate, at high temperatures. Their research provided insights into the relative ignition properties of these esters, which are important in understanding the combustion processes of biofuels (Akih-Kumgeh & Bergthorson, 2011).

Bioderived Acrylates from Alkyl Lactates

Yee, Hillmyer, and Tonks (2018) explored the conversion of alkyl lactates, such as methyl and ethyl lactate, to their corresponding alkyl 2-(propionyloxy)propanoate esters. This process, involving hydroesterification with carbon monoxide and ethylene, represents a sustainable approach to produce acrylates, which are valuable in polymer synthesis (Yee, Hillmyer, & Tonks, 2018).

properties

IUPAC Name

ethyl (2R)-2-methylsulfonyloxypropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O5S/c1-4-10-6(7)5(2)11-12(3,8)9/h5H,4H2,1-3H3/t5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LONGCUIECIAYIP-RXMQYKEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)OS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H](C)OS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30369096
Record name Propanoic acid, 2-[(methylsulfonyl)oxy]-, ethyl ester, (R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30369096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

68331-44-2
Record name Propanoic acid, 2-[(methylsulfonyl)oxy]-, ethyl ester, (R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30369096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

24.11 G (0.2041 mol) of ethyl L-(+)-lactate and 50 ml of anydrous pyridine were stirred in an ice bath. 17.0 Ml (25.2 g, 0.220 mol) of methanesulfonyl chloride was added dropwise over a period of 20 minutes, and the mixture was stirred for 1 hour at the same temperature and for 1 hour at room temperature. 200 Ml of water was added, and extraction was performed with methylene chloride (50 ml, 3 times). The extract was washed with water (50 ml), then dried with anhydrous magnesium sulfate, and vacuum concentrated. The red-colored oily residue was vacuum distilled, and 32.20 g of ethyl (-)-2-methanesulfonyloxypropionate was obtained in the form of a colorless liquid with bp 97°-102° C./2 Torr. Yield 82.0%.
Quantity
0.2041 mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
25.2 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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